3,4-Difluoro U-49900 hydrochloride

Analytical Chemistry Forensic Toxicology Mass Spectrometry

This 3,4-Difluoro U-49900 hydrochloride reference standard is critical for forensic toxicology labs developing methods to unambiguously identify this emerging fluorinated utopioid. Unlike the common dichloro analog U-49900 (CAS 67579-76-4), this compound's distinct fluorine substitution yields unique mass spectral fragmentation and chromatographic retention times, making compound-specific reference material non-substitutable. Ensure quantitative accuracy and method defensibility in seized drug analysis with a certified standard sourced for R&D use only.

Molecular Formula C18H26Cl2N2O
Molecular Weight 357.3 g/mol
CAS No. 67579-76-4
Cat. No. B593753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro U-49900 hydrochloride
CAS67579-76-4
Synonymstrans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide
Molecular FormulaC18H26Cl2N2O
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1
InChIKeyAXACJBKFKCCIOR-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro U-49900 Hydrochloride: A Key Fluorinated Analytical Reference Standard for U-Series Opioids


3,4-Difluoro U-49900 hydrochloride (CAS 2743078-88-6) is a synthetic opioid belonging to the benzamide class, categorized as a 'utopioid' . It is a fluorinated structural analog of U-49900 (3,4-dichloro) and U-47700 . This compound is primarily manufactured and distributed as an analytical reference standard with a specified purity of ≥98% . Its intended use is strictly for research and forensic applications, not for human or veterinary use . It is important to note that this compound is distinct from the dichloro analog U-49900, which has the CAS number 67579-76-4 .

Critical Selection Rationale: Why 3,4-Difluoro U-49900 Hydrochloride Cannot Be Replaced by U-47700 or U-49900 Reference Standards


The utility of 3,4-difluoro U-49900 hydrochloride lies not in its pharmacological superiority, but in its unique identity as an analytical reference standard. While U-47700 and U-49900 (dichloro) are the more prevalent and studied compounds in this class [1], their reference standards are chemically distinct and cannot serve as substitutes for identifying and quantifying the 3,4-difluoro analog in forensic casework. The presence of fluorine instead of chlorine atoms on the aromatic ring fundamentally alters the molecule's molecular weight, mass spectral fragmentation pattern, and chromatographic retention time [2]. Therefore, procurement of the correct, compound-specific reference material is a non-negotiable prerequisite for the development and validation of any confirmatory analytical method targeting this specific emerging drug .

Quantitative Differentiation Evidence: 3,4-Difluoro U-49900 Hydrochloride vs. U-47700 and U-49900


Molecular Weight: A Critical Parameter for Mass Spectrometric Identification

The molecular weight of 3,4-difluoro U-49900 (free base) is 324.42 g/mol [1]. This is a distinct and quantifiable difference from its closest structural analogs: the dichloro U-49900 (free base, 357.32 g/mol) and U-47700 (free base, 328.11 g/mol) [2]. The corresponding hydrochloride salts further differentiate these compounds in terms of molar mass [1]. This difference is paramount in mass spectrometry, where a unique precursor ion m/z is required for selective detection in complex biological matrices.

Analytical Chemistry Forensic Toxicology Mass Spectrometry

Halogen Substitution Effects on μ-Opioid Receptor (MOR) Potency: A Class-Level SAR Inference

While direct potency data (e.g., EC50) for 3,4-difluoro U-49900 is not publicly available, a class-level inference can be drawn from a comprehensive SAR study of eight U-series opioids. The study identified that the presence of two chlorine substituents at the 3,4-position on the aromatic ring is a key structural feature advantageous for activating the μ-opioid receptor (MOR) [1]. The 3,4-difluoro analog, while maintaining the 3,4-substitution pattern, replaces these chlorines with smaller, more electronegative fluorine atoms. This change is known to significantly modulate ligand-receptor interactions and is therefore expected to alter potency and efficacy compared to the reference compound U-49900 (3,4-dichloro), for which an in vitro EC50 of 870 ± 110 nM (rat MOR) has been reported [2].

Structure-Activity Relationship (SAR) Opioid Pharmacology Receptor Activation

Solubility Profile: A Comparative Advantage for In Vitro Study Formulation

The 3,4-difluoro U-49900 hydrochloride reference standard demonstrates a well-defined solubility profile in common laboratory solvents. Vendor specifications indicate solubility at 20 mg/mL in DMF, DMSO, and Ethanol . This contrasts with the parent U-49900 hydrochloride, for which a vendor-reported solubility is significantly lower at 1 mg/mL in DMF and DMSO . This difference is likely attributable to the change in halogen substitution, which alters the molecule's physicochemical properties.

Formulation In Vitro Assay Solubility

Defined Application Scenarios for 3,4-Difluoro U-49900 Hydrochloride in Research and Forensics


Forensic Toxicology: Development and Validation of Confirmatory GC-MS or LC-MS/MS Methods

This certified reference standard is essential for forensic toxicology laboratories developing or validating analytical methods to identify 3,4-difluoro U-49900 in seized drug material or biological specimens. Its use ensures accurate method calibration, assessment of method recovery and precision, and positive identification through matching of retention time and unique mass spectral fragmentation pattern . The distinct molecular weight of 324.42 g/mol (free base) and its specific EI-MS spectrum differentiate it from other 'U-series' analogs [1].

Pharmacological Research: Probing Structure-Activity Relationships (SAR) of U-Series Opioids

For academic and industrial pharmacology labs studying the structure-activity relationships of synthetic opioids, this compound serves as a crucial probe. By comparing its in vitro activity and efficacy (when such data become available) to the well-characterized 3,4-dichloro U-49900 and U-47700, researchers can precisely quantify the impact of halogen substitution (fluorine vs. chlorine) on MOR and KOR activation and downstream signaling [2]. Its favorable solubility profile facilitates these in vitro studies .

Chemical Synthesis and Quality Control: Use as an Analytical Standard for New Material

In research settings where 3,4-difluoro U-49900 is synthesized, this high-purity reference standard is required for identity and purity verification of the newly produced material. It serves as the benchmark against which the synthetic product is compared using orthogonal analytical techniques like HPLC-UV, GC-MS, and NMR, ensuring the chemical identity and assessing the purity level of the research material .

Academic Research: Studies of Emerging Psychoactive Substance (EPS) Metabolism

Researchers investigating the metabolism of 3,4-difluoro U-49900 using in vitro models (e.g., human liver microsomes) require the parent compound reference standard. This is necessary to monitor substrate depletion, identify the formation of unique metabolites, and distinguish its metabolic profile from that of its analogs like U-47700 and U-49900 [3]. This understanding is vital for developing targeted urine screening methods for clinical and forensic purposes.

Technical Documentation Hub

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